1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Strategic Bioisosteric Scaffold in Modern Drug Discovery
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Strategic Bioisosteric Scaffold in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the leap from a hit compound to an optimized lead often hinges on overcoming metabolic liabilities while maintaining target affinity. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) has emerged as a highly specialized, dual-pharmacophore building block designed to address these exact challenges[1]. By fusing a pyrazol-4-ol core—a proven bioisostere for phenol—with a rigid, electron-withdrawing cyclopropanesulfonyl group, this intermediate offers an elegant solution for tautomeric locking, metabolic stabilization, and precise spatial projection in kinase and receptor binding pockets.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving into the causality behind why this specific scaffold is chosen, how it behaves electronically, and the self-validating experimental protocols required to functionalize it effectively.
Physicochemical Profiling & Structural Rationale
Before integrating a new building block into a high-throughput screening (HTS) library or a lead optimization campaign, its physicochemical parameters must be rigorously understood. The table below summarizes the core data for 1-cyclopropanesulfonyl-1H-pyrazol-4-ol and the pharmacological implications of its structure.
| Parameter | Value | Pharmacological Implication |
| CAS Number | 2270907-63-4 | Standardized identifier for procurement and database tracking[1]. |
| Linear Formula | C | Defines the exact stoichiometric mass (188.21 g/mol ) for LC-MS monitoring[1]. |
| InChIKey | YJOXRRIZRFNZMV-UHFFFAOYSA-N | Unambiguous 3D structural identifier for computational docking[1]. |
| H-Bond Donors | 1 (C4-Hydroxyl) | Essential for mimicking phenol-like target interactions (e.g., kinase hinge binding)[2]. |
| H-Bond Acceptors | 4 (Sulfonyl O, Pyrazole N) | Enhances aqueous solubility and creates multipoint binding vectors[3]. |
| Structural Rigidity | High (Cyclopropyl ring) | Reduces the entropic penalty upon binding compared to flexible alkyl chains[4]. |
The Bioisosteric Paradigm: Why This Scaffold?
The Pyrazol-4-ol Core: Escaping Phase II Metabolism
Phenol is a ubiquitous motif in drug discovery due to its excellent hydrogen-bond donating capabilities. However, it is notoriously susceptible to rapid Phase II metabolism (glucuronidation and sulfation), leading to poor oral bioavailability and rapid clearance. The 1H-pyrazol-4-ol core is a field-proven bioisostere for phenol[3]. It maintains the crucial vector of the hydroxyl group while significantly increasing lipophilicity and metabolic stability[3]. Furthermore, pyrazole itself has a low pK
The Cyclopropanesulfonyl Moiety: Tautomeric Locking and Steric Tuning
Unsubstituted pyrazoles present a significant synthetic challenge: tautomerization. In solution, they exist as a mixture of N1 and N2 tautomers, meaning that downstream alkylation often yields an inseparable mixture of regioisomers[3].
By pre-installing a cyclopropanesulfonyl group at the N1 position, two major advantages are realized:
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Regiospecificity: The N1 position is electronically and sterically blocked. Subsequent reactions (e.g., etherification at the C4-OH) proceed with 100% regiospecificity.
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Pharmacophoric Projection: The cyclopropanesulfonyl group is not merely a synthetic protecting group; it is an active pharmacophore. Unlike flexible alkyl sulfonyls (which suffer an entropic penalty upon target binding), the cyclopropyl ring provides a rigid, constrained geometry. This exact motif has been critical in designing inhibitors that overcome the C797S resistance mutation in EGFR-driven non-small cell lung cancer (NSCLC)[4] and in mimicking specific interactions in ATR/PI3K mutant pockets[5].
Fig 1: Bioisosteric evolution from a metabolically labile phenol to the optimized pyrazole scaffold.
Synthetic Workflows & Experimental Protocols
To integrate 1-cyclopropanesulfonyl-1H-pyrazol-4-ol into larger therapeutic scaffolds, etherification of the C4-hydroxyl group is the primary synthetic vector. The Mitsunobu Reaction is the method of choice because it proceeds under mild, neutral conditions, preventing the cleavage of the base-sensitive sulfonyl group.
Protocol: Regiospecific Mitsunobu Etherification
This protocol is designed as a self-validating system. The causality behind each step ensures high yields and prevents intermediate degradation.
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Reagent Preparation: Dissolve 1.0 equivalent of 1-cyclopropanesulfonyl-1H-pyrazol-4-ol and 1.1 equivalents of the desired primary/secondary alcohol in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.
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Causality: Anhydrous conditions are absolute prerequisites. Trace water will prematurely hydrolyze the azodicarboxylate reagent, killing the reaction yield.
-
-
Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh
). Cool the reaction vessel to 0°C using an ice bath.-
Causality: Cooling minimizes exothermic side reactions and stabilizes the highly reactive betaine intermediate that will form in the next step.
-
-
Azodicarboxylate Addition: Dropwise addition of 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD).
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Causality: The sequence of addition is critical. Adding DIAD last ensures that the zwitterionic betaine intermediate forms in the direct presence of the pronucleophile (the pyrazol-4-ol), driving the reaction forward immediately rather than allowing the betaine to decompose.
-
-
Reaction Propagation: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor the disappearance of the pyrazole starting material via LC-MS.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na SO , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Fig 2: Standard Mitsunobu etherification workflow for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.
Applications in Targeted Therapeutics
The strategic combination of a pyrazole core and a cyclopropylsulfonyl group has yielded significant breakthroughs in targeted oncology and immunology:
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Kinase Inhibitors (CDK2 & EGFR): Pyrazole is recognized as a "privileged scaffold" in anticancer kinase inhibitors[2]. Recent developments in N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated single-digit nanomolar inhibition of CDK2 (K
= 0.005 µM), a critical target in ovarian cancer proliferation[2]. Furthermore, the introduction of cyclopropylsulfonamide moieties into EGFR inhibitors has been shown to induce cell cycle arrest and apoptosis, specifically overcoming the notorious C797S resistance mutation where traditional third-generation inhibitors fail[4]. -
Allosteric Modulators (ATR/PI3K): The rigid cyclopropyl group is highly effective at probing deep, lipophilic pockets. Co-crystal structures of cyclopropylsulfonyl-containing pyrimidines with rationally designed PI3K-
mutants (mimicking ATR) reveal that the cyclopropyl ring perfectly occupies the specificity pocket, driving highly selective binding profiles[5].
By utilizing 1-cyclopropanesulfonyl-1H-pyrazol-4-ol, drug discovery teams can bypass several synthetic bottlenecks while immediately embedding favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into their novel chemotypes.
References
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
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Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]
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The co-structure of (R)-4-(6-(1-(cyclopropylsulfonyl)cyclopropyl)-2-(1H-indol-4-yl)pyrimidin-4-yl)-3-methylmorpholine and a rationally designed PI3K-alpha mutant that mimics ATR. Protein Data Bank Japan. Available at: [Link]
Sources
- 1. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol | 2270907-63-4 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. 5uk8 - The co-structure of (R)-4-(6-(1-(cyclopropylsulfonyl)cyclopropyl)-2-(1H-indol-4-yl)pyrimidin-4-yl)-3-methylmorpholine and a rationally designed PI3K-alpha mutant that mimics ATR - Summary - Protein Data Bank Japan [pdbj.org]
